
Phenol, 4-ethynyl-
Overview
Description
Phenol, 4-ethynyl- is an organic compound with the molecular formula C₈H₆O. It is a derivative of phenol where the hydrogen atom at the para position is replaced by an ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 4-ethynyl- can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol. This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification . Another method involves the nucleophilic aromatic substitution of aryl halides under specific conditions .
Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-ethynyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using strong oxidizing agents such as Jones reagent or silver oxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Jones reagent, silver oxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens, nitric acid, and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
Scientific Research Applications
Phenol, 4-ethynyl- has diverse applications across several scientific fields:
- Antimicrobial Properties: It has been studied as a potential fluorogenic probe for bacterial enzymes, enabling the detection of enzymatic activity in microbiological assays. This property could be valuable in clinical diagnostics and microbiological research.
- Acetylcholinesterase Inhibition: Derivatives of this compound have shown promise as acetylcholinesterase inhibitors, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease by restoring cholinergic balance.
Anticancer Research
Materials Science
- The compound's unique properties make it a candidate for developing advanced materials, particularly in organic photovoltaics (OPVs) and liquid crystal technologies .
Data Table: Applications and Biological Activities
Case Study 1: Antimicrobial Efficacy
A study demonstrated that phenolic compounds exhibit significant antibacterial activity. While specific data on phenol, 4-ethynyl- was not highlighted, its structural characteristics suggest similar antimicrobial properties may exist. This potential was evidenced by its ability to act as a probe for bacterial enzymes, facilitating real-time monitoring of enzymatic activities.
Case Study 2: Neuroprotective Effects
Research into acetylcholinesterase inhibitors indicates that compounds structurally similar to phenol, 4-ethynyl-, such as certain flavonoids, have shown neuroprotective effects against neurodegenerative diseases. These findings suggest that phenol, 4-ethynyl- could also play a role in neuroprotection through similar mechanisms.
Case Study 3: Anticancer Activity
In vitro studies on various phenolic compounds have shown their ability to induce apoptosis in cancer cells. Although direct studies on phenol, 4-ethynyl- are lacking, the potential for similar mechanisms exists based on its structural properties. Further investigation is warranted to confirm these effects .
Mechanism of Action
The mechanism of action of phenol, 4-ethynyl- involves its interaction with various molecular targets. As a phenol derivative, it can participate in hydrogen bonding and other interactions with proteins and enzymes. The ethynyl group can also engage in additional chemical reactions, contributing to its unique properties .
Comparison with Similar Compounds
Phenol, 4-ethynyl- can be compared with other phenol derivatives such as:
Phenol, 4-ethyl- (C₈H₁₀O): Similar structure but with an ethyl group instead of an ethynyl group.
Phenol, 4-methyl- (C₇H₈O): Contains a methyl group at the para position.
Phenol, 4-nitro- (C₆H₅NO₃): Contains a nitro group at the para position.
Uniqueness: The presence of the ethynyl group in phenol, 4-ethynyl- imparts unique reactivity and properties compared to other phenol derivatives. This makes it a valuable compound for specific applications in organic synthesis and material science .
Biological Activity
Phenol, 4-ethynyl- (C8H6O), is an organic compound notable for its unique chemical structure, which combines a hydroxyl group (-OH) with an ethynyl group (-C≡C-) at the para position of the phenolic ring. This configuration imparts distinct biological activities and potential applications in various fields, particularly in microbiology and pharmacology.
- Molecular Formula : C8H6O
- Molar Mass : 118.13 g/mol
- Structure : Characterized by the presence of a hydroxyl group on an aromatic ring and a terminal ethynyl group.
1. Fluorogenic Probe for Enzymatic Activity
Phenol, 4-ethynyl- has been investigated as a fluorogenic probe for bacterial enzymes. This application allows researchers to detect and study enzymatic activities in various biological contexts, making it valuable for microbiological assays and clinical diagnostics. The ability to monitor real-time enzymatic activity can enhance our understanding of biochemical pathways and support therapeutic strategy development.
2. Acetylcholinesterase Inhibition
Research indicates that derivatives of phenol, 4-ethynyl- may act as acetylcholinesterase inhibitors , suggesting potential therapeutic applications in treating neurodegenerative conditions like Alzheimer's disease. These compounds can help restore cholinergic balance, which is crucial for cognitive function.
Synthesis Methods
Phenol, 4-ethynyl- can be synthesized through various methods, including:
- Sonogashira Coupling : A reaction between a phenolic compound and an alkyne.
- Direct Alkylation : Utilizing alkyl halides in the presence of a base.
These methods allow flexibility in synthesizing the compound depending on available starting materials and desired purity levels.
Comparative Analysis
To highlight the uniqueness of phenol, 4-ethynyl-, here is a comparison with similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenol | C6H6O | Simple structure without ethynyl group |
Phenol, 4-methyl- | C8H10O | Methyl group instead of ethynyl; less reactive |
Phenol, 2-hydroxyacetophenone | C8H8O3 | Contains an acetophenone moiety; different reactivity |
Phenol, 4-fluorophenol | C6H5F | Fluorine substitution alters electronic properties |
Phenol, 4-acetoxyphenol | C9H10O3 | Acetoxy group introduces ester functionality |
The combination of an ethynyl group with a hydroxyl group enhances the reactivity and applicability of phenol, 4-ethynyl- compared to these structurally similar compounds.
Study on Enzymatic Activity
A study demonstrated that phenol, 4-ethynyl- could effectively serve as a probe for monitoring bacterial enzyme activity. The results indicated significant fluorescence changes correlating with enzymatic reactions, underscoring its utility in microbiological research.
Pharmacological Evaluation
In pharmacological studies assessing acetylcholinesterase inhibition, derivatives of phenol, 4-ethynyl- were shown to significantly inhibit enzyme activity in vitro. This finding suggests potential applications in developing treatments for Alzheimer's disease by restoring cholinergic function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethynylphenol, and how can purity be validated?
Methodological Answer: 4-Ethynylphenol can be synthesized via oxidative coupling reactions, such as Glaser coupling, which is effective for ethynyl-containing aromatic systems. For example, oxidative dimerization of mono-ethynyl precursors under controlled conditions (e.g., Cu(I) catalysis in an oxygenated environment) yields stereoisomeric products, requiring separation via chromatography . Purity validation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for structural confirmation, as peak splitting patterns and chemical shifts distinguish ethynyl groups from other substituents .
Q. What safety protocols are essential for handling 4-ethynylphenol in laboratory settings?
Methodological Answer: 4-Ethynylphenol requires storage in airtight containers under inert atmospheres (e.g., nitrogen) to prevent oxidation or polymerization. Laboratories must maintain temperatures below 25°C and avoid exposure to strong oxidizers or heat sources, which may generate toxic gases . Personal protective equipment (PPE) includes nitrile or butyl rubber gloves (tested for permeation resistance per EN374 standards), safety goggles, and lab coats. Ventilation systems must meet OSHA standards for fume control .
Q. Which analytical techniques are most reliable for characterizing 4-ethynylphenol?
Methodological Answer:
- Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy identifies the O-H stretch (~3200 cm) and ethynyl C≡C stretch (~2100 cm). UV-Vis spectroscopy detects π→π* transitions in the aromatic-ethynyl system (λ~270 nm) .
- Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves 4-ethynylphenol from impurities.
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (CHO, m/z 118.0419) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in 4-ethynylphenol derivatives?
Methodological Answer: Diastereomers formed during reactions like Glaser coupling require chiral resolution techniques. Enantiopure samples can be obtained via chiral column chromatography (e.g., Chiralpak IA) or enzymatic resolution. Absolute configuration determination relies on X-ray crystallography or electronic circular dichroism (ECD) combined with density functional theory (DFT) simulations . For example, crystallizing derivatives with heavy atoms (e.g., bromine) enhances X-ray diffraction resolution .
Q. What experimental designs optimize the degradation or transformation of 4-ethynylphenol?
Methodological Answer: Statistical experimental designs like Plackett-Burman (screening) and Box-Behnken (optimization) are effective. Key variables (pH, temperature, nutrient concentrations) are tested in a factorial matrix to identify significant factors. For biodegradation studies, immobilized microbial cultures (e.g., Acinetobacter sp.) in bioreactors can be monitored via HPLC for phenol concentration decay. Kinetic modeling (e.g., pseudo-first-order) quantifies degradation rates .
Q. How do computational methods predict the reactivity of 4-ethynylphenol in polymerization?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model ethynyl group reactivity. Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps, predicting susceptibility to electrophilic attack. Molecular dynamics (MD) simulations assess copolymerization kinetics with vinyl monomers (e.g., styrene), using reaction force field (ReaxFF) parameters to simulate crosslinking behavior .
Q. What strategies mitigate data contradictions in spectroscopic studies of 4-ethynylphenol complexes?
Methodological Answer: Contradictions in NMR assignments (e.g., diastereomer peaks) are resolved by:
- Variable Temperature NMR: Distinguishes dynamic equilibria from static stereoisomers.
- Isotopic Labeling: -labeling at the ethynyl carbon simplifies splitting patterns.
- 2D NMR: HSQC and HMBC correlate and signals to confirm connectivity .
Q. Methodological Frameworks
Q. How to design a study analyzing 4-ethynylphenol’s phase behavior in solvent systems?
Methodological Answer: Liquid-liquid equilibrium (LLE) data for ternary systems (e.g., 4-ethynylphenol/water/solvent) are measured via cloud-point titration. The NRTL model regresses experimental data to estimate binary interaction parameters. Validation involves comparing predicted vs. experimental tie-line compositions using root mean square deviations (RMSD < 2%) .
Q. What are best practices for reporting computational studies on 4-ethynylphenol?
Methodological Answer:
- Software Transparency: Specify software (Gaussian, ORCA) and methods (DFT, MP2).
- Basis Sets: Justify selections (e.g., def2-TZVP for accuracy).
- Data Reproducibility: Archive input/output files in repositories like Zenodo.
- Statistical Validation: Report confidence intervals for calculated properties (e.g., bond lengths ±0.01 Å) .
Properties
IUPAC Name |
4-ethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJEKPLQLVJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905921 | |
Record name | 4-Ethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-91-1, 24979-70-2 | |
Record name | Phenol, 4-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-ethenyl-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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